molecular formula C8H13NOS B1443057 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol CAS No. 1247198-05-5

1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol

Cat. No. B1443057
M. Wt: 171.26 g/mol
InChI Key: WCQXPDSIATYONZ-UHFFFAOYSA-N
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Description

1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol is an organic compound with the molecular formula C8H13NOS . It has a molecular weight of 171.26 .


Molecular Structure Analysis

The structure of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the retrieved data.

Scientific Research Applications

Synthesis of Anticancer Agents

One study describes the microwave-assisted synthesis of thiazolyl(hydrazonoethyl)thiazoles using a related compound as a building block. These synthesized compounds exhibited promising antitumor activities against MCF-7 tumor cells, suggesting their potential as anti-breast cancer agents (Mahmoud et al., 2021).

Antimicrobial and Antitubercular Activities

Another research area explores the synthesis of novel thiazole and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety. These compounds were evaluated for their antimicrobial activities, indicating the potential for developing new antimicrobial agents (Abdelhamid & Afifi, 2010).

Cardioprotective Activity

Research on the cardioprotective activity of 2-arylimino-1,3-thiazole derivatives demonstrates the potential of these compounds to protect against cardiovascular diseases. A specific compound was found to delay constrictor responses in rat aorta, exceeding the activity of known cardioprotective agents (Drapak et al., 2019).

Antimalarial Activity

The antimalarial activity of 2-(2-hydrazinyl)thiazole derivatives has been investigated, showing significant inhibitory potential against Plasmodium falciparum. This suggests the utility of thiazole derivatives in the development of new antimalarial drugs (Makam et al., 2014).

Synthesis of Heterocyclic Compounds

Studies also focus on the synthesis of novel heterocyclic compounds combining thiazole with other heterocycles, such as triazoles, demonstrating diverse biological activities. These compounds were evaluated for their potential in various biological applications, including as antimicrobial and antitumor agents (Kariuki et al., 2022).

properties

IUPAC Name

1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-4-7-9-5(2)8(11-7)6(3)10/h6,10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQXPDSIATYONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(S1)C(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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